molecular formula C16H21N3O2 B1438955 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione CAS No. 1218642-40-0

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione

Cat. No.: B1438955
CAS No.: 1218642-40-0
M. Wt: 287.36 g/mol
InChI Key: IZSDOALUQLXXEU-UHFFFAOYSA-N
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Description

3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

Several studies have been conducted to evaluate the anticonvulsant properties of derivatives related to "3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione". Compounds with aromatic rings at specific positions of the pyrrolidine-2,5-dione structure exhibited significant anticonvulsant activity in models of seizures, suggesting their potential use in developing new antiepileptic medications. For instance, certain derivatives demonstrated strong anticonvulsant activity with effective doses (ED50) ranging from 29 to 48 mg/kg in the maximum electroshock (MES) seizure test (Obniska et al., 2005). Another study synthesized and tested N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones, revealing that derivatives of 3-benzhydryl-pyrrolidine-2,5-dione showed effectiveness in seizure models, indicating a potential mechanism of action through the modulation of sodium and calcium channels (Rybka et al., 2016).

Synthesis and Characterization

Research has also focused on the synthesis and structural characterization of novel derivatives. For example, novel derivatives involving (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidine-2,5-dione have been synthesized and characterized, demonstrating the versatility of the core structure for further chemical modifications and potential applications in materials science or as intermediates in organic synthesis (Lv et al., 2013).

Molecular Docking and Computational Studies

Some studies have utilized computational methods to predict the biological activity of derivatives, including their potential as anticonvulsant, anti-inflammatory, and cholinesterase inhibitors. Molecular docking studies have identified compounds with promising profiles, suggesting that the inclusion of pyrrolidine-2,5-dione derivatives could enhance the biological activity of pharmaceutical compounds (Smetanin et al., 2021).

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-14(16(21)18-15)17-13-6-8-19(9-7-13)11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSDOALUQLXXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CC(=O)NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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